2-Hydroxy-1-(5-methyl-2-furyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-hydroxy-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H8O3/c1-5-2-3-7(10-5)6(9)4-8/h2-3,8H,4H2,1H3 |
InChI Key |
JVDDSUDJZRIFPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 1 5 Methyl 2 Furyl Ethanone
De Novo Synthesis Pathways
De novo synthesis provides a versatile approach to constructing the 2-Hydroxy-1-(5-methyl-2-furyl)ethanone molecule, allowing for the strategic introduction of functional groups.
Multi-Step Synthesis Approaches
A viable multi-step synthesis commences with the acetylation of 2-methylfuran (B129897). The resulting intermediate, 5-methyl-2-acetylfuran, undergoes subsequent transformations to yield the target compound.
A key sequence involves the following steps:
Acetylation of 2-Methylfuran: 2-Methylfuran is reacted with acetic anhydride in the presence of a catalyst such as zinc chloride or phosphoric acid to produce 5-methyl-2-acetylfuran.
Bromination: The methyl group of 5-methyl-2-acetylfuran is then brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), to form 5-bromomethyl-2-acetylfuran.
Hydrolysis: The final step involves the hydrolysis of the bromo intermediate to introduce the hydroxyl group, yielding this compound. This transformation is typically carried out using a basic solution, such as aqueous potassium hydroxide.
Table 1: Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Product |
| 1 | 2-Methylfuran, Acetic Anhydride | ZnCl₂ or H₃PO₄ | 5-Methyl-2-acetylfuran |
| 2 | 5-Methyl-2-acetylfuran | N-Bromosuccinimide (NBS), AIBN | 5-Bromomethyl-2-acetylfuran |
| 3 | 5-Bromomethyl-2-acetylfuran | Aqueous KOH | This compound |
Strategies Involving Specific Base-Mediated Reactions
Base-mediated reactions are crucial in the final step of the multi-step synthesis described above. The conversion of 5-bromomethyl-2-acetylfuran to this compound is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide ion. The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions. While strong bases like potassium hydroxide are effective, milder bases can also be employed to avoid potential degradation of the furan (B31954) ring.
Precursor-Based Synthetic Routes
Synthesizing this compound from readily available furan precursors offers a more direct approach.
Approaches Utilizing 5-Methylfuran-2-aldehyde Derivatives
While less common, synthetic routes can be envisioned starting from 5-methylfuran-2-carbaldehyde (also known as 5-methylfurfural). One potential pathway involves a Grignard reaction.
Grignard Reaction: 5-Methylfuran-2-carbaldehyde can be reacted with a methylmagnesium halide (e.g., CH₃MgBr) to form a secondary alcohol, 1-(5-methyl-2-furyl)ethanol.
Oxidation: Subsequent selective oxidation of the secondary alcohol would be required to yield the target ketone, this compound. This step would need careful control to avoid over-oxidation or side reactions involving the furan ring.
Condensation Reactions for Furanone Scaffold Construction
Condensation reactions provide a powerful tool for constructing the furanone core structure present in related compounds. While a direct condensation to form this compound is not prominently described, the principles of aldol and Claisen condensations are fundamental in the synthesis of various furanone derivatives. These reactions typically involve the base- or acid-catalyzed reaction of aldehydes, ketones, or esters to form carbon-carbon bonds and build the heterocyclic ring. For instance, the condensation of an appropriate α-hydroxyketone with an aldehyde or another ketone could theoretically lead to the desired furanone scaffold, although this specific application to the target molecule is not well-documented.
Advanced Synthetic Transformations Leading to the this compound Core
Modern synthetic chemistry offers advanced methodologies that could potentially be applied to the synthesis of this compound. These include catalytic C-H activation and functionalization, which could allow for the direct introduction of the acetyl and hydroxyl groups onto the 5-methylfuran ring, thereby shortening the synthetic sequence and improving atom economy. However, specific applications of these advanced methods for the synthesis of this particular compound are not yet widely reported in the literature.
Radical Cyclization Approaches for Furan-Substituted Systems
Radical cyclization reactions represent a powerful tool for the construction of cyclic systems, including the furan nucleus. These methods often proceed under mild conditions and exhibit a high degree of functional group tolerance. One prominent approach involves the use of manganese(III) acetate to mediate the cyclization of 1,3-dicarbonyl compounds with various alkenes and alkynes. researchgate.netresearchgate.net
In a typical mechanism, manganese(III) acetate reacts with a 1,3-dicarbonyl compound to form a manganese(III)-enolato complex. This complex then generates an α-carbon radical, with the reduction of Mn(III) to Mn(II). This radical can then add to an alkene or alkyne. researchgate.net For instance, the reaction of 1,3-dicarbonyl compounds with furan-substituted alkenes, mediated by manganese(III) acetate, has been shown to produce novel furan-substituted dihydrofuran compounds. researchgate.net The yields of these reactions are influenced by the substitution pattern of the alkene, with 1,1-disubstituted alkenes generally providing better yields than their 1,2-disubstituted counterparts. researchgate.net
Another sophisticated approach is the metalloradical-catalyzed cyclization. For example, cobalt(II) complexes can catalyze the reaction of α-diazocarbonyls with alkynes to afford highly substituted furans. nih.govacs.org This process involves the generation of a Co(III)-carbene radical, which undergoes a tandem radical addition to the alkyne, followed by cyclization and β-scission to release the furan product. nih.gov This methodology is noted for its broad substrate scope and complete regioselectivity, accommodating a variety of terminal alkynes and α-diazocarbonyls. nih.govacs.org
Table 1: Examples of Radical Cyclization for the Synthesis of Furan Derivatives
| Starting Materials | Catalyst/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyl compounds and 1,1-disubstituted alkenes | Mn(OAc)₃ | Furan-substituted dihydrofurans | High | researchgate.net |
| 1,3-Dicarbonyl compounds and 1,2-disubstituted alkenes | Mn(OAc)₃ | Furan-substituted dihydrofurans | Moderate | researchgate.net |
| α-Diazocarbonyls and terminal alkynes | Cobalt(II) porphyrin complex | Polyfunctionalized furans | Good to Excellent | nih.gov |
| β-Ketosulfones and α-methylstyrene | Mn(OAc)₃ | Dihydrofurans | 43% | mdpi.com |
Oxidative Rearrangements in Furanone Systems
Oxidative rearrangements provide another strategic avenue for the synthesis of furan-based structures, particularly furanones, which can serve as precursors to more complex furan derivatives. These reactions often involve the transformation of a furan ring into a furanone or the rearrangement of a furan derivative under oxidative conditions.
One such example is the oxidative rearrangement of furan-2-carboximidamides. When treated with oxidizing agents like (dicarboxyiodo)benzenes, these compounds undergo a rearrangement to form N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide intermediate. Subsequent thermolysis of these ureas can yield 2-acylaminofurans. rsc.org This sequence highlights how oxidative conditions can be used to manipulate furan derivatives and introduce new functional groups.
The direct oxidation of furans is also a key method for producing furanones. For example, the oxidation of furfural (B47365) using reagents such as hydrogen peroxide can lead to the formation of 5-hydroxy-2(5H)-furanone. researchgate.net This transformation is significant as it converts a readily available biomass-derived starting material into a valuable and more functionalized heterocyclic compound. The reaction conditions can be tuned to favor the formation of specific products. Electrocatalytic oxidation of furfural has also been demonstrated as an efficient method for producing 5-hydroxy-2(5H)-furanone, using water as the oxygen source. researchgate.net
Furthermore, the Achmatowicz rearrangement is a classic example of an oxidative transformation of a furfuryl alcohol into a dihydropyranone, which is a related six-membered heterocyclic system. baranlab.org While not directly forming a furanone, this reaction underscores the utility of oxidative processes in the chemistry of furan derivatives. researchgate.net
Table 2: Examples of Oxidative Rearrangements in Furan and Furanone Systems
| Starting Material | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Furan-2-carboximidamides | (Dicarboxyiodo)benzenes, then heat | 2-Acylaminofurans | rsc.org |
| Furfural | Hydrogen peroxide / Acetic acid | 5-Hydroxy-2(5H)-furanone and other organic acids | researchgate.net |
| Furfural | Electrocatalytic oxidation with CuS catalyst | 5-Hydroxy-2(5H)-furanone | researchgate.net |
| Furfuryl alcohols | mCPBA | Dihydropyranones (via Achmatowicz rearrangement) | baranlab.org |
Reactivity and Reaction Pathways of 2 Hydroxy 1 5 Methyl 2 Furyl Ethanone
Chemical Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in 2-Hydroxy-1-(5-methyl-2-furyl)ethanone is a primary site for nucleophilic reactions, most notably esterification.
Esterification Reactions
The conversion of the hydroxyl group to an ester is a common transformation. This can be achieved through reaction with various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base or catalyst. These reactions are fundamental in modifying the polarity and biological activity of the molecule.
For instance, the esterification of secondary metabolites containing hydroxyl groups is a widely employed strategy to create a diverse library of compounds. This process can be carried out using both chemical and enzymatic methods. Chemical esterification often involves the use of an acid catalyst or a coupling agent to facilitate the reaction between the alcohol and a carboxylic acid or its derivative.
Reactions at the Carbonyl Center
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup. This reaction is a powerful tool for carbon-carbon bond formation.
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which is subsequently protonated to yield the alcohol.
Electrophilic and Nucleophilic Substitution on the Furan (B31954) Ring
The furan ring in this compound is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The 2-acyl group is an electron-withdrawing group and therefore deactivating, while the 5-methyl group is an activating group. Generally, electrophilic substitution on furan rings occurs preferentially at the 2- and 5-positions due to the ability of the oxygen atom to stabilize the intermediate carbocation through resonance. pearson.comquora.com In this molecule, with the 2- and 5-positions occupied, electrophilic attack would be expected to occur at the 3- or 4-position, with the directing effects of the existing groups influencing the regioselectivity. For instance, nitration of the related compound furfural (B47365) using acetyl nitrate (B79036) has been shown to yield the 5-nitro derivative. nih.gov
Due to the electron-rich nature of the furan ring, nucleophilic aromatic substitution is generally difficult unless activated by strong electron-withdrawing groups.
Reductive Transformations
The carbonyl group and the furan ring can both undergo reduction under different conditions. The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, yielding 1-(5-methyl-2-furyl)ethane-1,2-diol.
More vigorous reduction conditions, such as catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or ruthenium), can lead to the reduction of both the carbonyl group and the furan ring. researchgate.netmdpi.com The complete hydrogenation of the furan ring results in the corresponding tetrahydrofuran (B95107) derivative. The specific products obtained depend on the catalyst, solvent, temperature, and pressure used. researchgate.net
Oxidative Degradation Pathways
The furan ring is susceptible to oxidative cleavage under various conditions. Ozonolysis is a powerful method for cleaving the double bonds of the furan ring, which can lead to the formation of dicarbonyl compounds. rsc.org The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Reductive or oxidative workup of the ozonide yields different products.
Derivatives and Analogues of 2 Hydroxy 1 5 Methyl 2 Furyl Ethanone
Structural Modifications at the Ethanone (B97240) Moiety
The ethanone side chain of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone, consisting of a hydroxyl group and a carbonyl group, is a primary target for structural derivatization. These modifications can significantly alter the compound's polarity, reactivity, and steric profile.
The hydroxyl group is readily converted into esters and ethers through reactions with various acylating and alkylating agents. Esterification, often carried out with acid chlorides or anhydrides, introduces a range of functional groups, from simple acetates to more complex benzoates. Similarly, etherification, typically under basic conditions using alkyl halides, can introduce diverse alkyl or aryl moieties.
The carbonyl group offers another avenue for modification. It can undergo condensation reactions to form imines or hydrazones. For instance, reaction with thiosemicarbazide (B42300) derivatives can yield thiosemicarbazones, a class of compounds known for their interesting chemical properties. nih.gov
| Modification Type | Reagent/Reaction | Resulting Functional Group | Potential Impact on Properties |
| Esterification | Acyl Halides, Anhydrides | Ester (-O-C=O)-R) | Increased lipophilicity, altered steric bulk |
| Etherification | Alkyl Halides | Ether (-O-R) | Modified polarity and hydrogen bonding capability |
| Condensation | Amines, Hydrazines | Imine (-C=N-R), Hydrazone (-C=N-NH-R) | Introduction of new reactive centers, potential for metal chelation |
Substitutions on the Furan (B31954) Ring
The furan ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents that can influence the electronic properties of the entire molecule. The positions on the furan ring, other than those already substituted, can be targeted for modification.
Halogenation, such as chlorination or bromination, can introduce halogen atoms onto the furan ring, which can serve as handles for further cross-coupling reactions to build more complex molecules. cas.org Nitration is another common modification, introducing a nitro group which is a strong electron-withdrawing group and can be a precursor to an amino group.
These substitutions can have a profound impact on the molecule's reactivity and biological profile. For example, the introduction of a nitro group at the 5-position of the furan ring is a common feature in a class of antibacterial compounds known as nitrofurans. researchgate.net
| Substitution | Typical Reagents | Position of Substitution | Effect on Furan Ring Electronics |
| Halogenation | N-Chlorosuccinimide, N-Bromosuccinimide | C3 or C4 position | Electron-withdrawing, provides handle for further synthesis |
| Nitration | Nitric Acid/Sulfuric Acid | Primarily C5 (if unsubstituted) or other available positions | Strongly electron-withdrawing |
Investigation of Bis- and Poly-Furyl Ethanone Architectures
Researchers have explored the synthesis of molecules containing multiple furan rings, leading to the creation of bis- and poly-furyl ethanone architectures. These larger molecules can exhibit unique photophysical properties and have applications in materials science.
The synthesis of such compounds can involve the coupling of pre-functionalized furan monomers. For example, a furan-containing molecule with a reactive group can be coupled with another furan derivative to form a bis-furyl system. One-pot synthesis methods, such as the Ugi–Zhu three-component reaction, have been employed to create complex bis-furyl-pyrrolo[3,4-b]pyridin-5-ones. rsc.org Another strategy involves the synthesis of molecules like 2,5-bis(N-methyl-aminomethyl)furan from precursors such as 5-hydroxymethylfurfural (B1680220). rsc.org
These extended architectures can lead to materials with interesting electronic and optical properties, and their larger surface area may facilitate different intermolecular interactions compared to the monomeric unit.
Hybrid Heterocyclic Systems Incorporating the this compound Core
The this compound core can serve as a building block for the synthesis of more complex, hybrid heterocyclic systems. In these reactions, the furan ring and its side chain participate in cyclization reactions to form new fused or linked heterocyclic rings.
For example, the α-haloketone derivative, 2-bromo-1-(5-methyl-2-furyl)ethanone, is a common precursor for the synthesis of various heterocycles. It can react with thioamides or thioureas to form thiazole (B1198619) rings, or with hydrazines to yield pyrazole (B372694) derivatives. Furthermore, chalcones derived from 1-(5-methyl-2-furyl)ethanone can be used to construct pyrimidine (B1678525) and pyrazoline ring systems. The synthesis of 2(5H)-furanone derivatives is another area of interest. researchgate.net These hybrid systems often exhibit a wide range of biological activities, as the combination of the furan moiety with other heterocyclic rings can lead to novel pharmacological profiles.
| Starting Material Derivative | Reactant | Resulting Heterocycle |
| 2-Bromo-1-(5-methyl-2-furyl)ethanone | Thioamide/Thiourea | Thiazole |
| 2-Bromo-1-(5-methyl-2-furyl)ethanone | Hydrazine/Substituted Hydrazines | Pyrazole |
| 1-(5-methyl-2-furyl)ethanone-derived Chalcone | Guanidine/Urea | Pyrimidine |
| 1-(5-methyl-2-furyl)ethanone-derived Chalcone | Hydrazine | Pyrazoline |
Occurrence and Isolation from Natural Sources
Detection in Plant-Derived Products
Furanones are notable secondary metabolites in the plant kingdom, contributing significantly to the aroma and flavor of many fruits. While direct detection of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone is not specified in the provided research, related compounds have been identified in several plant species.
One of the most studied furanones is 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key odorant in fruits such as pineapples and strawberries. nih.govnih.gov Its concentration has been noted to be higher in preferred tomato cultivars, indicating its role in desirable flavor profiles. nih.gov Another related compound, 2-Acetyl-5-methylfuran, has been reported in plants like Cinnamomum kotoense and Swertia japonica nih.gov. A patent also describes a method for extracting furanone compounds from Litsea coreana (eagle tea), suggesting the presence of this class of compounds in this plant as well google.com.
Analytical methods for detecting these polar and often unstable compounds in plant matrices typically require sophisticated techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method, often coupled with an extraction technique like solid-phase microextraction (SPME). cabidigitallibrary.orgnih.gov For instance, a quantitative method for analyzing furaneol in fruit samples involved derivatization to a more stable, less polar compound before SPME-GC/MS analysis cabidigitallibrary.org. Other instrumental methods include liquid chromatography (LC) and stable isotope dilution assays mdpi.com.
Table 1: Detection of Furanone Compounds in Plant-Derived Products
| Compound Name | Plant Source(s) | Analytical Method(s) |
|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Pineapple, Strawberry, Tomato | GC-MS, SPME, LC |
| 2-Acetyl-5-methylfuran | Cinnamomum kotoense, Swertia japonica | Not Specified |
Presence in Food and Beverage Aroma Profiles
Furanones are critical contributors to the sensory profiles of a wide array of foods and beverages, often formed during thermal processing through the Maillard reaction between sugars and amino acids. nih.gov These compounds are responsible for sweet, caramel (B1170704), nutty, and fruity notes.
Three closely related 4-hydroxy-3(2H)-furanones are important flavor compounds in many cooked foodstuffs nih.gov. For example, 5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanone is produced by yeast during the fermentation stages of soy sauce and beer production nih.gov. The compound 3-hydroxy-4,5-dimethyl-2(5H)-furanone, known as sotolon, is a major contributor to the meaty and spicy/nutty flavors in foods like fenugreek, lovage, and soy sauce researchgate.net.
While specific information on this compound is scarce, related compounds like 2-Acetyl-5-methylfuran are known to be present in coffee, beer, bread, and cocoa, contributing nutty and caramellic nuances. The structural isomer 2'-Hydroxy-5'-methylacetophenone has also been detected in Arabica and Robusta coffee.
Table 2: Presence of Furanone Compounds in Food and Beverage Aroma
| Compound Name | Food/Beverage Source(s) | Associated Aroma/Flavor Notes |
|---|---|---|
| 4-hydroxy-3(2H)-furanones | Cooked foodstuffs | Caramel, Fruity |
| 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone | Soy sauce, Beer | Not Specified |
| 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) | Fenugreek, Lovage, Soy sauce | Meaty, Spicy, Nutty |
Extraction and Purification Methodologies for Natural Furanones
The isolation of furanones from natural sources presents challenges due to their polarity, volatility, and potential instability in the food matrix. cabidigitallibrary.org Various extraction and purification methodologies have been developed to effectively isolate these valuable aroma compounds.
Solvent Extraction: This is a traditional method for isolating furanones. The choice of solvent is crucial; for instance, in high-oil content matrices like a soybean mixture, using a solvent like dichloromethane can problematically co-extract oil along with the desired furanones researchgate.net. A multi-step process can be employed where the material is homogenized in a solvent mixture (e.g., water/dichloromethane), centrifuged, and then extracted with a solvent like diethyl ether. The extract can be further purified by isolating acidic compounds via pH adjustment and subsequent extraction researchgate.net.
Solid-Phase Microextraction (SPME): SPME is a more modern, solvent-free technique widely used for extracting volatile and semi-volatile compounds like furanones from food matrices. nih.govresearchgate.net The method involves exposing a coated fiber to the headspace of the sample or directly immersing it in a liquid sample. The choice of fiber coating is critical for selectively adsorbing the target analytes. nih.gov For many furan (B31954) derivatives, a carboxen-polydimethylsiloxane (CAR/PDMS) fiber is effective. mdpi.comnih.gov The efficiency of SPME can be enhanced by adjusting parameters such as temperature, equilibration time, and by adding salt to the sample matrix to increase the volatility of the analytes. mdpi.comnih.gov However, some furanones with high boiling points and molecular weights may be difficult to extract efficiently using SPME researchgate.net.
Purification and Analysis: Following extraction, gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the separation and identification of furanones. cabidigitallibrary.orgnih.gov For highly polar furanones, a derivatization step may be necessary to increase their volatility and thermal stability for GC analysis cabidigitallibrary.org. For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and sensitivity nih.gov. Other analytical techniques include fluorescence detection, which offers a simpler and more rapid method for quantifying specific furanones like HDMF mdpi.com.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
In the proton (¹H) NMR spectrum, the chemical shifts and splitting patterns of the signals are indicative of the electronic environment and neighboring protons for each hydrogen atom in the molecule. The furan (B31954) ring protons typically appear in the aromatic region, with their exact shifts influenced by the positions of the methyl and hydroxyacetyl substituents. The methylene protons of the hydroxyacetyl group would likely appear as a singlet, while the hydroxyl proton's signal can vary in position and may be broad, depending on the solvent and concentration. The methyl group protons on the furan ring would also produce a singlet.
¹³C NMR Spectroscopy
The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ethanone (B97240) group is expected to have the most downfield chemical shift. The carbon atoms of the furan ring will resonate in the aromatic region, with the oxygen-bearing carbon appearing at a higher chemical shift. The methyl and methylene carbons will have signals in the aliphatic region of the spectrum.
While specific experimental data for this compound is not widely published, predicted chemical shifts can be estimated based on data from structurally similar compounds such as 2-Acetyl-5-methylfuran nih.gov and (5-Methyl-2-furyl)methanol chemicalbook.com.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (on furan) | ~2.3 | s | -C=O | ~185-195 |
| -OH | Variable | br s | C5 (furan, with -CH₃) | ~155-160 |
| -CH₂-OH | ~4.7 | s | C2 (furan, with C=O) | ~150-155 |
| H-3 (furan) | ~6.2 | d | C3 (furan) | ~115-120 |
| H-4 (furan) | ~7.1 | d | C4 (furan) | ~110-115 |
| -CH₂-OH | ~60-65 | |||
| -CH₃ | ~13-15 |
s = singlet, d = doublet, br s = broad singlet. Predicted values are based on analogous structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₇H₈O₃), the expected molecular weight is approximately 140.14 g/mol wikipedia.org.
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 140. The fragmentation pattern is anticipated to be influenced by the furan ring and the hydroxyacetyl side chain. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the carbonyl group and the furan ring, as well as the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO). A prominent fragment would be expected from the α-cleavage of the hydroxyacetyl group. For the related compound 2-Furyl hydroxymethyl ketone (lacking the methyl group), a top peak at m/z 95 is observed, corresponding to the furylcarbonyl cation nih.gov. A similar fragmentation is expected for the title compound, leading to a significant peak at m/z 109.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 140 | [M]⁺ (Molecular Ion) | - |
| 122 | [M - H₂O]⁺ | H₂O |
| 111 | [M - CHO]⁺ | CHO |
| 109 | [5-methyl-2-furylcarbonyl]⁺ | CH₂OH |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and furan ring structures.
The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group of the ketone will exhibit a strong, sharp absorption band around 1660-1700 cm⁻¹, with the conjugation to the furan ring shifting it to a lower wavenumber compared to a simple aliphatic ketone. The C-O stretching of the alcohol will appear in the 1050-1150 cm⁻¹ region. Vibrations associated with the furan ring, including C=C and C-O-C stretching, are expected in the fingerprint region (approximately 1500-1600 cm⁻¹ and 1000-1300 cm⁻¹, respectively). The C-H stretching of the methyl group and furan ring will be observed around 2850-3100 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Furan & Methyl C-H | C-H Stretch | 2850 - 3100 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1660 - 1700 | Strong, Sharp |
| Furan Ring | C=C Stretch | ~1500 - 1600 | Medium |
| Alcohol C-O | C-O Stretch | 1050 - 1150 | Strong |
| Furan Ring | C-O-C Stretch | ~1000 - 1300 | Strong |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like many furanones. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. For the analysis of furan derivatives, columns such as a DB-5ms or an Rxi-624Sil MS are often employed libretexts.orgwikipedia.org. The mass spectrometer provides confirmation of the compound's identity based on its unique mass spectrum.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of furanones, particularly those that are less volatile or thermally labile. Reversed-phase HPLC is a common mode of separation for these compounds.
A typical HPLC method for furanone analysis might utilize a C8 or C18 stationary phase column. The mobile phase often consists of a mixture of water (sometimes with an acid modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile or methanol sielc.com. Detection is commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), as the furanone structure contains a chromophore that absorbs UV light.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. This data is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry. The molecular formula for this compound is C₇H₈O₃.
Theoretical Elemental Composition of this compound (C₇H₈O₃)
| Element | Atomic Mass | Number of Atoms | Mass Percent (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 59.99% chemexper.comwebqc.org |
| Hydrogen (H) | 1.008 | 8 | 5.75% chemexper.comwebqc.org |
| Oxygen (O) | 15.999 | 3 | 34.25% chemexper.comwebqc.org |
Other Advanced Analytical Techniques
Beyond the foundational spectroscopic methods, a suite of other advanced analytical techniques can be employed for a more comprehensive characterization of this compound. These methods provide deeper insights into the compound's structure, purity, and physicochemical properties.
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. nih.govresearchgate.netsemanticscholar.orgamazonaws.comresearchgate.net For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. While specific GC-MS data for this compound is not readily available in the cited literature, the analysis of the closely related compound, 2-Acetyl-5-methylfuran, provides a relevant example of the expected data.
| Technique | Compound | Key Findings | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | 2-Acetyl-5-methylfuran | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the acetyl group and the furan ring. | nist.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally labile, LC-MS is the preferred hyphenated technique. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. This technique is highly sensitive and can provide accurate mass measurements, aiding in the confirmation of the molecular formula.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for understanding the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature and to study the thermal stability of a compound. For this compound, a TGA analysis would reveal the temperature at which the compound begins to degrade.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and to study phase transitions.
While specific TGA and DSC data for this compound are not available in the provided search results, studies on related furanone compounds demonstrate the utility of these techniques. For instance, the thermal decomposition of 2(3H) and 2(5H) furanones has been explored, providing insights into their thermal stability and decomposition pathways. researchgate.net
X-ray Crystallography
The crystal structure of a thiosemicarbazone derivative of the closely related 1-(2-hydroxy-5-methoxyphenyl)ethanone has been determined, showcasing the detailed structural information that can be obtained through this method. researchgate.net For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure and shed light on intermolecular interactions in the solid state.
| Technique | Related Compound | Key Findings | Reference |
|---|---|---|---|
| X-ray Crystallography | 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone | The asymmetric unit contains two independent molecules. Both molecules are nearly planar. The hydroxy group participates in intramolecular O-H⋯N hydrogen bonding. | researchgate.net |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By precisely measuring the mass percentages of each element present, the empirical formula of the compound can be determined. This information is crucial for confirming the identity and purity of a newly synthesized compound. For this compound (C₇H₈O₃), the theoretical elemental composition can be calculated and compared with experimental values obtained from an elemental analyzer.
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 59.99% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.75% |
| Oxygen | O | 15.999 | 3 | 47.997 | 34.25% |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to describing the electronic structure and chemical reactivity of furanone derivatives. mdpi.comnih.gov Methods like the B3LYP functional combined with various basis sets are employed to determine molecular geometries, vibrational frequencies, and electronic properties. nih.gov
These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such parameters are crucial for predicting the molecule's reactivity. For instance, the analysis of furan (B31954) derivatives has shown that specific bond dissociation energies can explain their thermal stability and decomposition pathways. researchgate.net The reactivity of the furan ring and its substituents is heavily influenced by the electronic effects that can be precisely modeled using these computational techniques. researchgate.net
Table 1: Parameters from Quantum Chemical Calculations
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO/LUMO Energies | Indicates electron-donating/accepting abilities and chemical reactivity. | DFT (e.g., B3LYP/6-31G) |
| Electron Density Distribution | Reveals electronegative and electropositive regions, predicting sites for nucleophilic or electrophilic attack. | DFT, Mulliken Population Analysis |
| Bond Dissociation Energy | Predicts the likelihood of specific chemical bonds breaking, indicating thermal stability. | G3, CBS-QB3, CBS-APNO researchgate.net |
| Vibrational Frequencies | Predicts infrared and Raman spectra, used to identify functional groups and confirm molecular structure. nih.gov | DFT (e.g., B3LYP/6-311+G(3df,p)) nih.gov |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone and its interactions with other molecules, such as biological receptors or solvents, over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a view of the molecule's conformational changes and intermolecular interactions. nih.govnih.gov
In the context of furanone compounds, MD simulations have been employed to understand their binding mechanisms as inhibitors of bacterial quorum sensing (QS). nih.govresearchgate.net Simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in the interaction, and calculate binding free energies. researchgate.net This information is critical for understanding how furanones exert their biological effects and for designing more potent derivatives. For example, studies on similar compounds have used MD to show how they bind to receptor sites and alter the protein's conformation, rendering it dysfunctional. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Modeling for Furanone Compounds
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. oncodesign-services.comcollaborativedrug.com For furanone compounds, SAR studies have been instrumental in identifying the structural features required for their activity as, for example, quorum sensing inhibitors or kinase inhibitors. researchgate.netnih.gov
The process involves building a mathematical model that relates molecular descriptors (physicochemical or structural attributes) to the observed activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. oncodesign-services.comresearchgate.net For instance, a 3D-QSAR study on furanone derivatives identified specific regions where modifications to the molecule could enhance its inhibitory potency. researchgate.net The predictive power of such models is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²). researchgate.net
Table 2: Key Aspects of SAR/QSAR Modeling for Furanones
| Aspect | Description | Example from Furanone Research |
|---|---|---|
| Goal | To understand how chemical structure relates to biological activity and to predict the activity of new compounds. collaborativedrug.com | Identifying furanone derivatives with potent quorum sensing inhibitory activity. nih.govnih.gov |
| Methodology | Utilizes molecular descriptors and statistical methods (e.g., CoMFA, CoMSIA) to build a predictive model. | Development of a 3D-QSAR model for furanone-based Cdc7 kinase inhibitors. researchgate.net |
| Key Findings | Identifies essential structural motifs, such as the furanone ring and specific side chains, for biological function. nih.govresearchgate.net | SAR studies revealed that modifications to the furanone scaffold can significantly impact inhibitory effects. researchgate.net |
| Validation | The model's predictive ability is tested with an external set of compounds. | A QSAR model for furanone derivatives was validated with a test set, achieving a predicted R² of 0.96. researchgate.net |
Spectroscopic Data Prediction and Validation
Computational chemistry plays a vital role in predicting spectroscopic data (e.g., NMR, IR, Raman) for molecules like this compound. Theoretical calculations, often using DFT, can predict the vibrational frequencies and chemical shifts of a molecule. nih.gov
These predicted spectra are then compared with experimentally obtained data. A strong correlation between the theoretical and experimental spectra helps to validate the computed molecular structure and conformation. nih.gov This integrated approach is powerful for confirming the identity and structure of newly synthesized compounds. For related hydroxy ethanone (B97240) structures, computational studies have successfully assigned vibrational modes and confirmed molecular conformations determined by X-ray crystallography. nih.gov While specific experimental data for this compound is not widely published, data for the closely related 1-(2-furyl)-2-hydroxyethanone is available and serves as a benchmark for such predictive studies. nih.gov
Exploration of Biological Activities and Biochemical Interactions
Antioxidant Properties and Mechanisms
Furan (B31954) derivatives have been a subject of interest for their potential antioxidant properties. nih.gov The inherent chemical structure of the furan ring, an aromatic heterocycle containing an oxygen atom, allows it to participate in redox reactions and scavenge free radicals. nih.govresearchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). researchgate.net
Table 1: Potential Antioxidant Mechanisms of Furan Derivatives
| Mechanism | Description |
| Radical Scavenging | Direct interaction with and neutralization of free radicals such as superoxide (B77818) and hydroxyl radicals. |
| Hydrogen Donation | The hydroxyl group can donate a hydrogen atom to a radical, thereby stabilizing it. |
| Metal Chelation | Some furan derivatives can bind to transition metal ions, preventing them from catalyzing the formation of ROS. mdpi.com |
It is important to note that while these mechanisms are established for various furan-containing compounds, specific studies on 2-Hydroxy-1-(5-methyl-2-furyl)ethanone are needed to confirm its precise antioxidant profile.
Antimicrobial Efficacy
The furan nucleus is a common scaffold in a variety of compounds exhibiting antimicrobial properties. nih.govijabbr.com Furan derivatives have demonstrated efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govijrti.org The antimicrobial action of these compounds is believed to stem from their ability to interfere with essential microbial processes. nih.gov
The specific substitutions on the furan ring can significantly impact the antimicrobial potency and spectrum of activity. ijrti.orgutripoli.edu.ly For instance, the presence of certain functional groups can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Once inside the cell, these compounds may disrupt cellular functions through various mechanisms, such as enzyme inhibition or interference with cell wall synthesis. nih.gov
Table 2: General Antimicrobial Activity of Furan Derivatives
| Microbial Type | Examples of Susceptible Organisms | Potential Mechanism of Action |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis ijabbr.comijrti.org | Disruption of cell membrane integrity, inhibition of essential enzymes. |
| Gram-negative Bacteria | Escherichia coli, Proteus vulgaris ijabbr.com | Inhibition of DNA gyrase, interference with cell signaling pathways. mdpi.com |
Further research is required to determine the specific antimicrobial activity of this compound against various pathogenic microorganisms.
Anticancer Potential
A number of furan-containing molecules have been investigated for their potential as anticancer agents. utripoli.edu.lyutripoli.edu.ly These compounds have shown cytotoxic activity against various cancer cell lines in preclinical studies. researchgate.net The proposed mechanisms of action are diverse and often depend on the specific chemical structure of the furan derivative.
Some furan derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, a key target for cancer therapeutics. mdpi.com This can be achieved through the modulation of various signaling pathways involved in cell survival and proliferation. Additionally, some furan-based compounds have been found to inhibit the activity of enzymes that are crucial for cancer cell growth and metastasis.
Table 3: Potential Anticancer Mechanisms of Furan Derivatives
| Mechanism | Description |
| Induction of Apoptosis | Activation of caspases and other pro-apoptotic proteins, leading to controlled cell death. mdpi.com |
| Cell Cycle Arrest | Halting the progression of the cell cycle at specific checkpoints, preventing cancer cell division. |
| Enzyme Inhibition | Inhibition of enzymes such as histone deacetylases (HDACs) or topoisomerases that are vital for cancer cell survival. nih.gov |
While the furan scaffold shows promise in the development of new anticancer drugs, the specific cytotoxic and antiproliferative effects of this compound have yet to be thoroughly evaluated.
Enzyme Inhibition Studies
The ability of furan derivatives to interact with and inhibit the activity of various enzymes is a significant area of research. This inhibitory action is the basis for many of their observed biological effects. For example, the anti-inflammatory properties of some furanones have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.gov
The structural features of this compound, including the ketone and hydroxyl groups, suggest that it may interact with the active sites of certain enzymes. These interactions could be through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to a modulation of enzyme activity.
Table 4: Examples of Enzymes Potentially Inhibited by Furan Derivatives
| Enzyme Target | Biological Relevance |
| Cyclooxygenase (COX) | Involved in inflammation and pain pathways. researchgate.netnih.gov |
| Lipoxygenase (LOX) | Plays a role in inflammatory processes. nih.govnih.gov |
| Carbonic Anhydrase | Implicated in various physiological processes, including pH regulation. utripoli.edu.ly |
| α-Glucosidase | A target for the management of type 2 diabetes. mdpi.com |
Specific enzymatic assays are necessary to determine the inhibitory profile of this compound.
Receptor Binding and Modulation Studies
At present, there is a lack of specific research data on the receptor binding and modulation activities of this compound. The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology and toxicology. Future studies involving receptor binding assays would be crucial to elucidate the potential targets of this compound and to understand its broader pharmacological profile. Such studies would involve screening the compound against a panel of known receptors to identify any significant binding affinities.
In Vitro Biological Screening Models
The biological activities of novel compounds are typically first assessed using a variety of in vitro screening models. These models provide a controlled environment to evaluate the effects of a compound on specific biological processes or cell types. For a compound like this compound, a range of in vitro assays would be employed to characterize its potential therapeutic or toxicological properties.
Table 5: Relevant In Vitro Screening Models for Furan Derivatives
| Assay Type | Purpose | Example Models |
| Cytotoxicity Assays | To determine the concentration at which the compound is toxic to cells. | MTT assay, LDH release assay using various cancer and normal cell lines. researchgate.netnih.gov |
| Antimicrobial Susceptibility Testing | To evaluate the ability of the compound to inhibit or kill microorganisms. | Broth microdilution to determine Minimum Inhibitory Concentration (MIC). ijrti.org |
| Antioxidant Capacity Assays | To measure the ability of the compound to neutralize free radicals. | DPPH radical scavenging assay, ORAC assay. nih.gov |
| Enzyme Inhibition Assays | To quantify the inhibitory effect of the compound on specific enzyme activity. | Spectrophotometric or fluorometric assays using purified enzymes. researchgate.net |
These in vitro models are essential first steps in the comprehensive biological evaluation of this compound and would provide the foundational data for any subsequent in vivo studies.
Emerging Applications in Materials Science and Chemical Industry
Role in Flavor and Fragrance Compositions
2-Hydroxy-1-(5-methyl-2-furyl)ethanone and its structural relatives are notable for their distinct aromatic profiles, which make them valuable in the flavor and fragrance industry. Gas Chromatography-Olfactometry (GC-O) analysis has identified that this compound possesses dominant caramel (B1170704) (47%) and nutty (32%) aroma profiles, with a low odor detection threshold of 12 parts per billion in aqueous solutions.
The closely related compound, 2-acetylfuran (B1664036) (also known as 2-furyl methyl ketone), is characterized by a balsamic, caramellic, sweet, almond, and nutty profile. This makes it suitable for use in a wide array of food products, including bakery items, chocolate, cocoa, coffee, and tomato-based products. tsijournals.comresearchgate.net While brown, caramel notes often need to be used with care to avoid detracting from the freshness of fruit flavors, 2-acetylfuran is particularly useful for adding a sense of realism and naturalness at modest levels without overpowering the desired fresh character. researchgate.net Another related compound, 2-acetyl-5-methylfuran, contributes sweet, musty, and nutty notes with a caramellic nuance. unb.ca
| Compound | Aroma/Flavor Profile | Odor Threshold | Source(s) |
|---|---|---|---|
| This compound | Caramel (47%), Nutty (32%) | 12 ppb (in aqueous solution) | researchgate.net |
| 2-Acetylfuran | Balsamic, Caramellic, Sweet, Almond, Nutty | Not specified | tsijournals.comresearchgate.net |
| 2-Acetyl-5-methylfuran | Sweet, Musty, Nutty, Caramellic | Not specified | unb.ca |
Application as Synthetic Building Blocks and Chemical Intermediates
The chemical architecture of this compound makes it a valuable synthetic building block and intermediate in the synthesis of fine chemicals and pharmaceuticals. The furan (B31954) ring and its attached functional groups offer multiple reactive sites for creating more complex molecular structures. acs.org
A significant application for the related compound 2-acetylfuran is in the production of the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime. tsijournals.com The synthesis involves a reaction with aqueous sodium nitrite (B80452) to produce 2-furanyloxoacetic acid, a key intermediate for Cefuroxime. tsijournals.com Furan derivatives, in general, are recognized as important precursors for a variety of industrial products. For instance, 2-methylfuran (B129897) can be converted into 5,5-bis(5-methyl-2-furyl)pentan-2-one, which is a precursor for benzofuranics with physiological activity. researchgate.net
Furthermore, the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF) can be converted to 1-hydroxyhexane-2,5-dione (B3055535) (HHD), which in turn serves as a building block for many other useful chemicals, demonstrating the versatility of the furan scaffold in chemical synthesis. nih.gov
| Starting Furan Derivative | Intermediate Product | Final Product/Application | Source(s) |
|---|---|---|---|
| 2-Acetylfuran | 2-Furanyloxoacetic acid | Cefuroxime (Antibiotic) | tsijournals.com |
| 2-Methylfuran | 5,5-bis(5-methyl-2-furyl)pentan-2-one | Benzofuranics | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | 1-Hydroxyhexane-2,5-dione (HHD) | Pyrroles, Cyclopentanone derivatives | nih.gov |
Green Chemistry Perspectives in Furanone Utilization
The production and utilization of furanones are increasingly being viewed through the lens of green chemistry, which emphasizes the use of sustainable resources and environmentally benign processes. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural, can be readily obtained from lignocellulosic biomass, positioning them as key renewable platform chemicals. researchgate.netnih.gov
Research into the synthesis of furanones has focused on developing more efficient and sustainable methods. For example, an efficient synthesis of 5-hydroxy-2(5H)-furanone has been developed using a titanium silicate (B1173343) molecular sieve catalyst, which represents a greener alternative to traditional catalysts. mdpi.com Another approach involves the oxidation of furfural, a renewable resource, to produce 5-hydroxy-2(5H)-furanone with high yield at room temperature. nih.gov The use of solid acid catalysts like Amberlyst® 15 for the synthesis of furan derivatives is also a notable green chemistry strategy, as these catalysts can be regenerated and reused multiple times. researchgate.net
From an application standpoint, furanones are being explored as nature-friendly alternatives in fields like biofouling control. Halogenated furanones produced by marine algae prevent surface colonization by other organisms. rsc.org Utilizing synthetic furanones for similar purposes could be considered a "nature-friendly method" as they can inhibit bacterial growth and biofilm formation without necessarily killing the bacteria, which may reduce the likelihood of inducing resistance. rsc.org
Potential in Dye Synthesis
The chromophoric properties of certain furanone structures suggest their potential application in the synthesis of dyes. The preparation of 2(5H)-furanones and dyes derived from them has been a subject of chemical research, indicating the viability of the furanone scaffold in creating colorants. mdpi.com The general method for synthesizing many organic dyes, particularly azo dyes, involves a diazotization reaction of a primary amine followed by coupling with an electron-rich compound. researchgate.net
Heterocyclic compounds, including derivatives of thiophene (B33073) and pyrrole, are frequently incorporated into azo dye structures to enhance properties like coloring, thermal stability, and solvatochromism. nih.gov Given that the furan ring is also an electron-rich heterocycle, it is plausible that this compound or its derivatives could act as coupling components in the synthesis of novel azo dyes. The synthesis of azo dyes containing various heterocyclic moieties is a well-established field, and the extension of these methods to furan-based compounds is a promising area for the development of new synthetic dyes. nih.gov
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Pathways
A primary challenge in the synthesis of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone lies in the control of its stereochemistry, as the hydroxyl group is attached to a chiral center. The development of novel stereoselective synthetic methods is crucial for producing enantiomerically pure forms of the compound, which is often a prerequisite for studying its biological activities and potential therapeutic applications. Future research in this area should focus on several promising strategies.
One avenue of exploration involves the asymmetric reduction of the corresponding α-diketone precursor, 1-(5-methyl-2-furyl)ethane-1,2-dione. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral metal complexes. Another approach is the asymmetric dihydroxylation of a vinyl furan (B31954) derivative, which can provide access to the desired stereoisomer with high enantiomeric excess. researchgate.netresearchgate.net Furthermore, organocatalysis presents a powerful tool for establishing stereocenters, and the development of specific organocatalysts for the enantioselective α-hydroxylation of 1-(5-methyl-2-furyl)ethanone could be a highly effective strategy.
Recent advancements in the stereoselective synthesis of other furanones and related heterocyclic compounds, such as the use of chiral diene ligands and organocatalyzed cascade reactions, offer valuable insights and potential methodologies that could be adapted for the synthesis of this compound. researchgate.net
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral reducing agent or catalyst. | High enantioselectivity, well-established methods. |
| Asymmetric Dihydroxylation | Conversion of a corresponding alkene to a chiral diol. | Can provide high levels of stereocontrol. |
| Organocatalysis | Use of small organic molecules as catalysts to induce chirality. | Metal-free, often milder reaction conditions. |
Deeper Mechanistic Understanding of Biological Actions
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net Preliminary studies on compounds structurally related to this compound suggest potential for biological activity. However, a significant gap exists in understanding the specific mechanisms through which this compound might exert its effects at a molecular level.
Future research should be directed towards elucidating the precise molecular targets and signaling pathways modulated by this compound. This would involve a combination of in vitro and in vivo studies. Techniques such as affinity chromatography, proteomics, and transcriptomics can be employed to identify protein binding partners and downstream cellular responses. Investigating its potential as an enzyme inhibitor, a modulator of protein-protein interactions, or an agent that induces oxidative stress are all viable research directions.
Moreover, understanding the structure-activity relationship (SAR) is crucial. researchgate.net Synthesizing and testing a library of analogues of this compound with systematic modifications to the furan ring, the methyl group, and the hydroxyethanone side chain would provide valuable data on the chemical features essential for its biological activity. For instance, the antioxidant properties of some furan derivatives are attributed to the furan ring's ability to participate in electron and hydrogen atom transfer mechanisms to neutralize free radicals. researchgate.net
Integration of Advanced Computational Tools for Predictive Design
The use of advanced computational tools offers a powerful and efficient approach to accelerate the research and development of furan-based compounds. In the context of this compound, computational chemistry can be integrated at various stages, from predicting its properties to designing more potent and selective analogues.
Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of various biological targets, such as enzymes and receptors. researchgate.net This can help in prioritizing experimental testing and in understanding the molecular basis of its activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of furan derivatives with their observed biological activities, enabling the predictive design of new compounds with enhanced properties. researchgate.net
Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net This information is valuable for understanding its chemical behavior and for designing synthetic pathways. The combination of these computational methods can significantly reduce the time and cost associated with experimental work and can guide the rational design of novel furan derivatives. nih.gov
Table 2: Application of Computational Tools
| Computational Method | Application in Research | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and understanding of binding interactions. |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for designing new compounds with improved activity. |
| DFT Calculations | Investigating electronic structure, reactivity, and spectroscopic properties. | Mechanistic insights into chemical reactions and biological activity. |
Sustainable Production Strategies for Furan-Based Compounds
The development of sustainable and environmentally friendly methods for the production of furan-based compounds is a critical area of future research. Many furan derivatives can be sourced from renewable biomass, with furfural (B47365) being a key platform chemical derived from lignocellulosic materials. researchgate.net This positions furan chemistry as a cornerstone of the transition towards a bio-based economy. biofuranchem.comresearchgate.net
Future research should focus on developing green synthetic routes to this compound, starting from readily available bio-based precursors. This could involve the catalytic conversion of 5-methylfurfural, which can be derived from biomass. The use of heterogeneous catalysts, biocatalysis, and alternative energy sources such as microwave and ultrasound irradiation can contribute to more sustainable and efficient synthetic processes. nih.gov
Q & A
Basic: How is the structural characterization of 2-Hydroxy-1-(5-methyl-2-furyl)ethanone typically performed in academic research?
Structural characterization combines X-ray diffraction (XRD) and spectroscopic techniques . For crystalline samples, XRD using programs like SHELXL (part of the SHELX system) refines atomic coordinates and thermal displacement parameters . Spectroscopic methods include:
- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl and ketone stretches), with data interpretation guided by reference libraries such as the NIST Chemistry WebBook .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis, utilizing electron ionization (EI) protocols .
- Nuclear magnetic resonance (NMR) to resolve substituent positions on the furan ring (e.g., H and C chemical shifts) .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
The compound is classified as a combustible liquid (H227) and harmful if swallowed (H302) . Key protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification.
- Storage : Keep in airtight containers away from ignition sources, with temperature monitoring to prevent decomposition .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
The primary method involves Friedel-Crafts acylation of 5-methylfuran with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl) . Alternative routes include:
- Oxidation of 2-(5-methylfuran-2-yl)ethanol using mild oxidizing agents like pyridinium chlorochromate (PCC) .
- Enzymatic acetylation of furan derivatives under aqueous conditions for greener synthesis .
Yield optimization requires careful control of reaction stoichiometry, temperature (typically 0–25°C), and catalyst loading .
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., IR vs. mass spectrometry) when characterizing this compound?
Discrepancies often arise from sample purity , ionization artifacts in MS , or solvent effects in IR . Mitigation strategies include:
- Cross-validation : Compare data with authenticated standards from databases like NIST or PubChem .
- Computational modeling : Simulate IR and MS spectra using density functional theory (DFT) to identify anomalies .
- Statistical analysis : Apply multivariate regression to isolate variables affecting spectral outputs (e.g., pH, humidity) .
Advanced: What strategies optimize the yield of this compound in multi-step synthetic processes involving furan derivatives?
Key factors include:
- Catalyst selection : Replace traditional AlCl with recyclable ionic liquids to reduce side reactions .
- Solvent systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during acylation .
- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the product from acetylated byproducts .
- In-line analytics : Integrate HPLC-MS for real-time monitoring of reaction progress .
Advanced: How does the electronic structure of this compound influence its reactivity in condensation reactions?
The electron-withdrawing acetyl group and electron-donating methyl group on the furan ring create a polarized system:
- Nucleophilic sites : The hydroxyl group participates in keto-enol tautomerism, enabling aldol condensations .
- Electrophilic aromatic substitution : The 5-methyl group directs incoming electrophiles to the 2- and 4-positions of the furan ring .
Computational studies (e.g., HOMO-LUMO gap analysis) predict regioselectivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
